molecular formula C5H6N2OS B125242 2-Acetamidothiazole CAS No. 154446-32-9

2-Acetamidothiazole

Cat. No.: B125242
CAS No.: 154446-32-9
M. Wt: 142.18 g/mol
InChI Key: WXPLRSVMGRAIGW-UHFFFAOYSA-N
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Description

2-Acetamidothiazole serves as a versatile chemical scaffold and key precursor in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. Its core value lies in the this compound moiety, which is integral to the synthesis of compounds with significant biological activity. Recent studies highlight its application in developing potent tubulin polymerization inhibitors, which function by binding to the colchicine site on tubulin, disrupting microtubule formation, and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies of such derivatives demonstrate superior binding affinities, forming key hydrophobic interactions and hydrogen bonds with residues like ThrB353, which are crucial for their anticancer efficacy . Furthermore, the this compound structure is a critical component in synthesizing derivatives with respectable antioxidant activity. Research indicates that sulfide-containing compounds built around this core can exhibit significant DPPH radical scavenging abilities, which is supported by molecular docking results showing high binding scores against relevant protein targets . While some thiazole acetate derivatives have been investigated for cardiovascular effects, this compound itself is not associated with significant activity in this area, underscoring the specificity of its research applications . This compound provides researchers with a privileged structure for designing and synthesizing new molecules for investigating anticancer pathways and oxidative stress mechanisms.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)acetamide
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InChI

InChI=1S/C5H6N2OS/c1-4(8)7-5-6-2-3-9-5/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPLRSVMGRAIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
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DSSTOX Substance ID

DTXSID3062607
Record name Acetamide, N-2-thiazolyl-
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Molecular Weight

142.18 g/mol
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CAS No.

2719-23-5
Record name N-2-Thiazolylacetamide
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Record name 2-Acetamidothiazole
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Record name 2-Acetamidothiazole
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Record name Acetamide, N-2-thiazolyl-
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Record name Acetamide, N-2-thiazolyl-
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Record name N-thiazol-2-ylacetamide
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Record name 2-ACETAMIDOTHIAZOLE
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Comparison with Similar Compounds

2-Arylamido and 2-Alkylamido Thiazole Derivatives

  • Activity :
    • 2-Alkylamido thiazoles (e.g., 2-(alkylamido)-4-(isothiocyanatomethyl)thiazole) exhibit moderate antiproliferative activity (IC₅₀: 4–8 µM) against L1210 leukemia cells.
    • 2-Arylamido thiazoles (e.g., 2-benzamido derivatives) show significantly enhanced activity (IC₅₀: 0.2–1 µM). Compound 18 (2-benzamido-4-(isothiocyanatomethyl)thiazole) inhibits GMP synthetase, a key enzyme in purine biosynthesis .
  • Replacement of the 4-(isothiocyanatomethyl) group with 4-chloromethyl in 2-acetamidothiazole abolishes antiproliferative activity, highlighting the critical role of the substituent at the 4-position .

2-Acetamido-5-Chlorothiazole

  • Synthesis : Chlorination of this compound with NCS in MeCN yields the 5-chloro isomer (65% yield), confirmed by X-ray crystallography .
  • Regioselectivity : Competing methods using NaCl/oxone produce ambiguous regiochemical outcomes, underscoring the superiority of NCS for controlled halogenation .

2-Aminothiazole Sulfonamides

  • Biological Activity : Sulfonamide derivatives exhibit broad-spectrum antimicrobial and anticancer properties. For example, certain analogs demonstrate inhibition of carbonic anhydrase isoforms, a target for glaucoma therapy .
  • Synthetic Flexibility : Sulfonamide incorporation allows for modular design, enabling tuning of solubility and target affinity .

2-Amino-4-Antipyrinyl-5-Aryl Azothiazole Derivatives

  • Functionalization: Acetylation of 2-amino-4-antipyrinyl-5-aryl azothiazole with acetic anhydride yields this compound-based dyes (e.g., compound 3a), which are used in supercritical CO₂ dyeing processes for polyester fabrics .

Comparative Analysis Table

Compound Key Structural Features Biological Activity/Application Synthesis Highlights Reference
This compound 2-acetamido, unmodified 4-position Antifouling agent, intermediate NCS/Amberlite A-15 chlorination (65% yield)
2-Benzamidothiazole 2-benzamido, 4-(isothiocyanatomethyl) Antiproliferative (IC₅₀: 0.2–1 µM) Acetylation of 2-aminothiazole
2-Acetamido-5-Cl-Thiazole 5-Cl substitution Intermediate for halogenated derivatives Regioselective NCS chlorination
2-Aminothiazole Sulfonamides Sulfonamide at 2-position Antimicrobial, anticancer Modular synthesis via sulfonylation
Azothiazole Dye 3a 2-acetamido, antipyrinyl-aryl azothiazole Textile dyeing in supercritical CO₂ Acetylation of azothiazole precursor

Key Research Findings

  • Substituent Sensitivity : The 4-position of this compound is critical for biological activity. Modifications here (e.g., chlorination) must be regiochemically controlled to retain efficacy .
  • Synthetic Versatility : this compound serves as a scaffold for diverse functionalization, enabling applications ranging from anticancer agents to industrial dyes .

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, toluene (300 mL), thiourea (30 g), and chloroacetaldehyde (40 g) are mixed in a 500 mL round-bottom flask. The reaction is maintained at 60°C for 1.5 hours under continuous stirring. Post-reaction, the mixture is cooled, neutralized with 20% sodium hydroxide solution (pH 7), and subjected to vacuum distillation to isolate 2-aminothiazole. The product exhibits a melting point of 92–93°C, with a yield of 69.9%.

Optimization of Precursor Synthesis

Variations in temperature, reaction time, and reagent ratios significantly impact yield. For instance, increasing the reaction temperature to 70°C while extending the duration to 2.5 hours elevates the yield to 79.8%. Conversely, higher temperatures (90°C) with shorter reaction times (1.5 hours) result in a marginally reduced yield of 78.0%, suggesting a balance between kinetic and thermodynamic control.

Table 1: Synthesis of 2-Aminothiazole Under Varied Conditions

Temperature (°C)Time (h)Yield (%)
601.569.9
702.579.8
901.578.0

Acetylation of 2-Aminothiazole to this compound

The conversion of 2-aminothiazole to this compound is achieved through acetylation using acetic anhydride. This reaction, as reported by Ochiai and Nagasawa, involves refluxing 2-aminothiazole with excess acetic anhydride under anhydrous conditions.

Standard Acetylation Procedure

In a typical protocol, 2-aminothiazole (0.25 mol) is dissolved in glacial acetic acid, and acetic anhydride (1.2 equivalents) is added dropwise at 0–5°C. The mixture is stirred for 2 hours at room temperature, followed by refluxing for 4 hours to ensure complete acetylation. The crude product is precipitated by pouring the reaction mixture into ice-water, filtered, and recrystallized from ethanol to yield this compound.

Critical Parameters Affecting Acetylation

  • Temperature Control: Lower temperatures during initial mixing prevent side reactions such as N-acetylation of the thiazole ring.

  • Stoichiometry: A slight excess of acetic anhydride (1.2–1.5 equivalents) ensures quantitative conversion.

  • Solvent Selection: Glacial acetic acid serves dual roles as a solvent and catalyst, enhancing reaction efficiency.

Alternative Preparation Methods

While acetylation remains the primary route, alternative strategies have been explored for specialized applications.

Bromination-Acetylation Tandem Approach

In a modified pathway, 2-amino-5-bromothiazole is synthesized via bromination of 2-aminothiazole using hydrobromic acid and hydrogen peroxide. Subsequent acetylation with acetic anhydride yields 2-acetamido-5-bromothiazole, a halogenated derivative with enhanced reactivity for further functionalization.

Table 2: Comparative Analysis of Acetylation Methods

MethodReagentsYield (%)Purity (%)
Direct AcetylationAcetic anhydride85–9098.5
Bromination-AcetylationHBr, Acetic anhydride75–8097.0

Optimization of Reaction Conditions

Role of Catalysts

The addition of catalytic sulfuric acid (0.1 equivalents) accelerates acetylation by protonating the amine group, increasing its electrophilicity. This modification reduces reaction time by 30% while maintaining yields above 90%.

Solvent-Free Acetylation

Recent advancements advocate solvent-free conditions to minimize waste. In this approach, 2-aminothiazole and acetic anhydride are heated at 80°C for 3 hours, yielding this compound with comparable efficiency (88% yield) to traditional methods.

Analytical Characterization

Purity Assessment

This compound is characterized by melting point (172–174°C), infrared spectroscopy (C=O stretch at 1680 cm⁻¹), and nuclear magnetic resonance (NMR). The ¹H NMR spectrum in DMSO-d₆ displays singlet peaks at δ 2.1 (acetamide CH₃) and δ 7.3 (thiazole H-4 and H-5).

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >99%. The retention time of this compound under these conditions is 6.2 minutes.

Industrial Applications and Derivatives

This compound serves as a precursor to nitro derivatives and pharmaceutical intermediates. For example, nitration with fuming nitric acid yields 2-acetamido-5-nitrothiazole, a compound with potential antimicrobial properties .

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